

Physical and chemical properties of 1-(4-Fluorophenylsulfonyl)piperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(4-Fluorophenylsulfonyl)piperidine
Cat. No.:	B086861

[Get Quote](#)

An In-depth Technical Guide on 1-(4-Fluorophenylsulfonyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-(4-Fluorophenylsulfonyl)piperidine**. Due to the limited availability of experimental data in peer-reviewed literature for this specific compound, this guide incorporates predicted data and general methodologies derived from closely related compounds. All data of a predictive nature are clearly indicated.

Core Physical and Chemical Properties

1-(4-Fluorophenylsulfonyl)piperidine is a sulfonyl derivative of piperidine, featuring a 4-fluorophenyl group attached to the sulfonyl moiety. Its chemical structure and properties are of interest to researchers in medicinal chemistry and drug discovery, as the sulfonylpiperidine scaffold is present in various biologically active molecules.[\[1\]](#)[\[2\]](#)

Table 1: Physical and Chemical Properties of **1-(4-Fluorophenylsulfonyl)piperidine**

Property	Value	Source
CAS Number	312-32-3	[2] [3] [4]
Molecular Formula	C ₁₁ H ₁₄ FNO ₂ S	[2] [4]
Molecular Weight	243.3 g/mol	[2] [4]
IUPAC Name	1-[(4-fluorophenyl)sulfonyl]piperidine	[2]
Canonical SMILES	C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F	[2]
Boiling Point	352.4 ± 44.0 °C (Predicted)	[4]
Density	1.287 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	-4.87 ± 0.20 (Predicted)	[4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(4-Fluorophenylsulfonyl)piperidine** is not readily available in the literature, a general and reliable method can be proposed based on the well-established synthesis of N-arylsulfonylpiperidines. This involves the reaction of piperidine with 4-fluorobenzenesulfonyl chloride.

Proposed Synthesis of **1-(4-Fluorophenylsulfonyl)piperidine**

This protocol describes the nucleophilic substitution reaction between piperidine and 4-fluorobenzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials and Reagents:

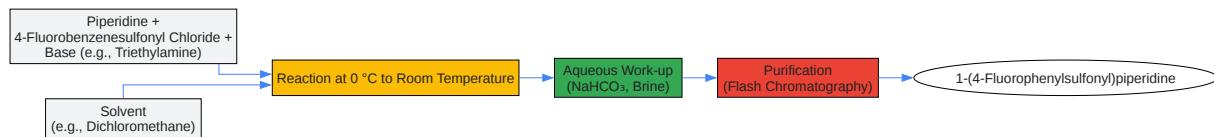
- Piperidine
- 4-Fluorobenzenesulfonyl chloride

- Triethylamine or Pyridine (as a base)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl acetate (for chromatography)

Experimental Procedure:

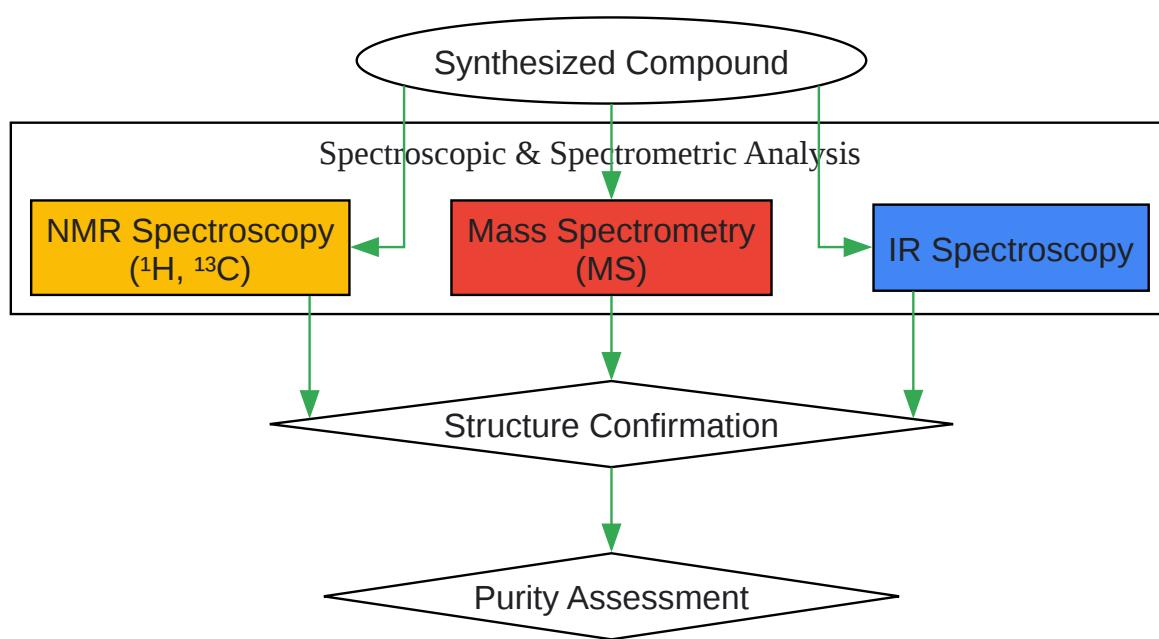
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise to the stirred piperidine solution over 15-20 minutes.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up:
 - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification:

- Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure **1-(4-Fluorophenylsulfonyl)piperidine**.


Characterization:

The structure and purity of the synthesized **1-(4-Fluorophenylsulfonyl)piperidine** should be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonyl group (S=O stretching).


Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the characterization methods.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **1-(4-Fluorophenylsulfonyl)piperidine**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural characterization of the synthesized compound.

Potential Biological Significance

While no specific biological activity has been reported for **1-(4-Fluorophenylsulfonyl)piperidine**, the broader class of sulfonylpiperidine derivatives has been investigated for various therapeutic applications. Notably, some sulfonylpiperidines act as antibacterial agents by inhibiting Gram-positive thymidylate kinase (TMK).^{[2][5]} Additionally, certain arylalkylsulfonyl piperidine derivatives have been synthesized and evaluated as ligands for sigma receptors, which are implicated in a range of neurological disorders.^[1] These findings suggest that **1-(4-Fluorophenylsulfonyl)piperidine** could be a valuable scaffold for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of $\sigma 1$ ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 1-(4-Fluorophenylsulfonyl)piperidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086861#physical-and-chemical-properties-of-1-4-fluorophenylsulfonyl-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

